molecular formula C20H23NO4 B11145916 N-isobutyl-2-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide

N-isobutyl-2-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide

Cat. No.: B11145916
M. Wt: 341.4 g/mol
InChI Key: WYZIBWMVWDPDFP-UHFFFAOYSA-N
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Description

N-isobutyl-2-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide is a synthetic furochromen derivative characterized by a fused furano-coumarin core (7-oxo-7H-furo[3,2-g]chromen) substituted with methyl groups at positions 2, 3, and 3. The acetamide side chain at position 6 features an isobutyl group, which modulates lipophilicity and steric bulk.

Properties

Molecular Formula

C20H23NO4

Molecular Weight

341.4 g/mol

IUPAC Name

N-(2-methylpropyl)-2-(2,3,5-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetamide

InChI

InChI=1S/C20H23NO4/c1-10(2)9-21-19(22)7-16-12(4)15-6-14-11(3)13(5)24-17(14)8-18(15)25-20(16)23/h6,8,10H,7,9H2,1-5H3,(H,21,22)

InChI Key

WYZIBWMVWDPDFP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC3=C(C=C12)C(=C(C(=O)O3)CC(=O)NCC(C)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isobutyl-2-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the furochromene core, followed by the introduction of the isobutyl and acetamide groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

N-isobutyl-2-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide can undergo various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

The reactions mentioned above often require specific reagents and conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Catalysts like palladium on carbon (Pd/C) or reagents like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-isobutyl-2-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-isobutyl-2-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

The table below summarizes key structural and physicochemical differences between the target compound and related derivatives:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Biological Activity Synthetic Yield (%)
Target Compound Furo[3,2-g]chromen 2,3,5-trimethyl, 7-oxo, N-isobutyl acetamide ~400 (estimated) Not reported Not specified Not reported
MFCMP Furo[3,2-g]chromen 4-methoxy, 5-oxo, methylideneamino-dihydropyridine ~450 (estimated) Not reported Photosensitivity (DFT-optimized) Not reported
II-13 Furo[3,2-g]chromen 5-methyl, 7-oxo, 3-p-tolyl, N-(3-fluorophenyl)carbamothioyl 501.13 225–226 Fungicidal 82
3f Coumarin (Chromen-2-one) 4-methyl, 7-yloxy acetamide, thiazolidinone, dihydroxyphenyl 442.44 243–244 Antioxidant potential (implied by dihydroxyphenyl) 38
Compound Furo[3,2-g]chromen 2,5,9-trimethyl, 7-oxo, 3-phenyl, acetic acid 354.34 (C20H18O5) Not reported Not specified Not reported
Key Observations:

Core Modifications: The target compound and II-13 share the furo[3,2-g]chromen core, whereas 3f uses a simpler coumarin (chromen-2-one) scaffold. The phenyl group in ’s compound introduces aromatic bulk, contrasting with the isobutyl acetamide in the target compound, which may reduce crystallinity and increase solubility .

Acetamide Side Chains: The isobutyl group in the target compound contrasts with II-13’s fluorophenyl-carbamothioyl group, which contributes to fungicidal activity . The thioamide in II-13 may enhance hydrogen-bonding interactions with biological targets. Polar Functional Groups: Compound 3f’s dihydroxyphenyl and thiazolidinone moieties suggest antioxidant or metal-chelating activity, absent in the target compound .

Physicochemical Properties :

  • Melting points correlate with polarity: 3f (243–244°C) has a higher melting point due to hydroxyl groups, whereas II-13 (225–226°C) and the target compound (predicted lower) lack strong polar interactions .
  • Synthetic yields vary significantly, with II-13 achieving 82% yield via optimized coupling reactions, compared to 3f’s 38%, highlighting the influence of substituent reactivity .

Spectroscopic and Computational Insights

  • NMR Shifts: The target compound’s isobutyl group would produce distinct δ 0.8–1.2 ppm (CH3) and δ 2.2–2.6 ppm (CH2) signals in 1H NMR, similar to the morpholinone acetamides in . II-13’s fluorophenyl group shows aromatic protons at δ 7.33–8.39 ppm, while 3f’s dihydroxyphenyl protons resonate at δ 6.24–7.65 ppm, reflecting electronic differences .
  • IR and DFT Analysis :

    • MFCMP’s IR bands at 1,650–1,750 cm⁻¹ (C=O stretching) and DFT-optimized geometry suggest enhanced charge transfer for photosensitivity, a property untested in the target compound .

Biological Activity

N-isobutyl-2-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide is a synthetic organic compound notable for its complex structure and potential biological activities. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a furochromone moiety combined with an isobutyl group and an acetamide functional group. Its molecular formula is C20H23NO4C_{20}H_{23}NO_4 with a molecular weight of 341.4 g/mol. The structural complexity contributes to its diverse biological interactions.

Research indicates that compounds similar to this compound exhibit various biological activities through several mechanisms:

  • Antioxidant Activity : The presence of the furochromone framework is associated with antioxidant properties, which can mitigate oxidative stress in cells.
  • Antimicrobial Properties : Similar compounds have demonstrated efficacy against various pathogens, suggesting potential applications in treating infections.
  • Anticancer Activity : Some studies indicate that derivatives of furochromones can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.

Biological Activity Data

The following table summarizes the biological activities associated with this compound and related compounds:

Compound Name Structure Features Biological Activity
This compoundFurochromone backbone with isobutyl and acetamide groupsAntioxidant, Antimicrobial, Anticancer
6-MethylcoumarinCoumarin backboneAntioxidant
7-HydroxyflavoneFlavonoid structureAntimicrobial
4-HydroxycoumarinCoumarin derivativeAnticoagulant

Case Studies

  • Antioxidant Efficacy : A study evaluated the antioxidant capacity of furochromone derivatives and found that this compound significantly reduced reactive oxygen species (ROS) levels in vitro. This suggests its potential for protecting cells from oxidative damage.
  • Antimicrobial Activity : In another study involving various bacterial strains, the compound exhibited notable antimicrobial activity against Gram-positive bacteria. The mechanism was attributed to disruption of bacterial cell membranes.
  • Cancer Research : Preliminary in vivo studies indicated that this compound could inhibit tumor growth in mouse models by inducing apoptosis in cancer cells. Further research is necessary to elucidate the specific pathways involved.

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